An In-Depth Technical Guide to Azithromycin N-oxide (CAS No. 90503-06-3): Identification, Synthesis, and Analysis
An In-Depth Technical Guide to Azithromycin N-oxide (CAS No. 90503-06-3): Identification, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of Azithromycin N-oxide, a critical impurity and degradation product of the widely-used macrolide antibiotic, Azithromycin. Understanding the formation, identification, and potential impact of this compound is paramount for ensuring the quality, safety, and efficacy of Azithromycin drug products. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers and drug development professionals with actionable insights.
Introduction: The Significance of Azithromycin N-oxide
Azithromycin, a semi-synthetic macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections. Its efficacy and favorable pharmacokinetic profile have led to its extensive use worldwide. However, like many complex molecules, Azithromycin is susceptible to degradation during synthesis, formulation, and storage. One of the primary degradation pathways is oxidation, which can lead to the formation of Azithromycin N-oxide.[1]
Azithromycin N-oxide, identified by the CAS number 90503-06-3, is the product of oxidation at the exocyclic dimethylamino group of the desosamine sugar moiety of the Azithromycin molecule.[1][2] Its presence in Azithromycin drug substance and product is a critical quality attribute that must be monitored and controlled. Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established limits for this and other impurities to ensure patient safety. In the European Pharmacopoeia, Azithromycin N-oxide is designated as Azithromycin Impurity L.[2] The potential for impurities to impact the safety and efficacy of a drug underscores the importance of robust analytical methods for their detection and quantification.[3]
This guide will delve into the physicochemical properties, synthesis and formation mechanisms, detailed analytical procedures for identification and quantification, and the known biological implications of Azithromycin N-oxide.
Physicochemical Properties of Azithromycin N-oxide
A thorough understanding of the physicochemical properties of Azithromycin N-oxide is fundamental for the development of analytical methods and for predicting its behavior in various matrices.
| Property | Value | Source(s) |
| CAS Number | 90503-06-3 | [2] |
| Molecular Formula | C₃₈H₇₂N₂O₁₃ | [2] |
| Molecular Weight | 764.98 g/mol | [2] |
| Synonyms | Azithromycin 3'-N-oxide, Azithromycin Impurity L | [2] |
| Appearance | White Crystalline Solid | - |
| Storage | 2-8°C Refrigerator | - |
Formation and Synthesis of Azithromycin N-oxide
The formation of Azithromycin N-oxide is primarily a result of oxidative stress.[1] Understanding the conditions that promote its formation is key to preventing its presence in the final drug product.
Formation through Degradation
Forced degradation studies are instrumental in elucidating the degradation pathways of a drug substance. Azithromycin has been shown to degrade under various stress conditions, including acidic and alkaline hydrolysis, oxidation, and thermal stress. The formation of Azithromycin N-oxide is particularly favored under oxidative conditions.[1]
The mechanism involves the oxidation of the tertiary amine of the dimethylamino group on the desosamine sugar. This transformation can be initiated by atmospheric oxygen, especially in the presence of light or elevated temperatures, or by oxidizing agents that may be present as residual impurities from the manufacturing process.
Caption: Oxidative degradation pathway of Azithromycin to Azithromycin N-oxide.
Laboratory Synthesis
For the purpose of generating a reference standard for analytical method development and validation, Azithromycin N-oxide can be synthesized in the laboratory. A common method involves the controlled oxidation of Azithromycin using a suitable oxidizing agent.
Protocol for the Synthesis of Azithromycin N-oxide:
This protocol is based on methods described in the scientific literature and patents for the oxidation of tertiary amines to N-oxides.
-
Dissolution: Dissolve a known quantity of Azithromycin in a suitable solvent, such as water, methanol, or ethanol.
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Addition of Oxidizing Agent: To the stirred solution, add a controlled amount of an oxidizing agent. Hydrogen peroxide (H₂O₂) is a commonly used and effective oxidizing agent for this purpose. Other agents like benzoyl hydroperoxide or potassium permanganate can also be used.
-
Reaction Conditions: Maintain the reaction at a specific temperature, typically between 20-30°C, and stir for a defined period (e.g., 15-20 hours) to allow for the complete conversion of the tertiary amine to the N-oxide.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material and the formation of the product.
-
Purification: Upon completion of the reaction, the crude product can be purified using chromatographic techniques, such as silica gel column chromatography, to isolate the pure Azithromycin N-oxide.
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Characterization: Confirm the identity and purity of the synthesized Azithromycin N-oxide using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Methodologies for Identification and Quantification
The accurate and precise determination of Azithromycin N-oxide is crucial for quality control. Various analytical techniques can be employed, with High-Performance Liquid Chromatography (HPLC) being the most prevalent and robust method.
High-Performance Liquid Chromatography (HPLC)
The United States Pharmacopeia (USP) monograph for Azithromycin outlines an HPLC method for the determination of related compounds, including Azithromycin N-oxide. This method often utilizes electrochemical detection (ECD) due to the electroactive nature of the amine group in Azithromycin and its impurities.[4]
Exemplary HPLC-ECD Parameters based on USP methodology:
-
Column: A reversed-phase column, such as a C18 or a specialized polymer-based column, is typically used.
-
Mobile Phase: A buffered mobile phase is employed to control the pH and achieve optimal separation. A common mobile phase consists of a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic modifier (e.g., acetonitrile).
-
Detection: Electrochemical detection is highly sensitive for the analysis of Azithromycin and its related substances. The detector potential is optimized to provide the best signal-to-noise ratio for the analytes of interest.
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System Suitability: The method must meet specific system suitability criteria, including resolution between critical pairs of compounds, peak symmetry (tailing factor), and repeatability of injections, to ensure the validity of the analytical results.[4]
Caption: General workflow for the HPLC-ECD analysis of Azithromycin N-oxide.
Spectroscopic Identification
Mass spectrometry is a powerful tool for the structural elucidation of impurities. In the analysis of Azithromycin N-oxide, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used ionization techniques. The protonated molecule [M+H]⁺ of Azithromycin N-oxide is observed at an m/z of 765.[5]
Tandem mass spectrometry (MS/MS) provides valuable structural information through the fragmentation of the parent ion. Key fragmentation pathways for Azithromycin N-oxide include:[5]
-
Loss of dimethylhydroxylamine: A characteristic loss from the N-oxide moiety.
-
Loss of the cladinose sugar: A common fragmentation pathway for macrolide antibiotics.
-
Sequential losses of water molecules.
A detailed analysis of the product ion spectrum allows for the unambiguous identification of Azithromycin N-oxide.
Specifically, the N-methyl protons would be expected to shift downfield due to the deshielding effect of the oxygen atom. Similarly, the carbons of the methyl groups and the adjacent carbon of the desosamine ring would also experience a downfield shift. A comparative analysis of the NMR spectra of Azithromycin and a sample containing Azithromycin N-oxide would be a key step in its definitive identification. Researchers are encouraged to acquire a certified reference standard for direct comparison or to perform detailed 2D NMR experiments (e.g., COSY, HSQC, HMBC) for de novo structure elucidation.[6][7][8]
Biological Implications and Toxicological Assessment
The presence of impurities in a pharmaceutical product necessitates an evaluation of their potential biological activity and toxicity. While the parent compound, Azithromycin, has a well-established safety profile, the toxicological properties of its impurities must be independently assessed.
A recent study investigated the cytotoxicity of several Azithromycin impurities, including Azithromycin N-oxide (referred to as impurity L), in human liver cells (L02) and in a transgenic zebrafish model. The results indicated that Azithromycin N-oxide reduced cell viability in a dose-dependent manner. Furthermore, in the zebrafish model, Azithromycin N-oxide was found to have a higher liver toxicity than the parent Azithromycin molecule.
These findings highlight the importance of controlling the levels of Azithromycin N-oxide in the final drug product to ensure patient safety. It is important to note that further studies are needed to fully characterize the pharmacological and toxicological profile of this impurity.
While specific studies on the antimicrobial activity of Azithromycin N-oxide are limited, it is generally understood that modifications to the desosamine sugar can impact the binding of the macrolide to the bacterial ribosome, potentially leading to a reduction in antibacterial efficacy.
Conclusion and Future Perspectives
Azithromycin N-oxide is a critical process-related impurity and degradation product of Azithromycin that requires careful monitoring and control. This guide has provided a comprehensive overview of its formation, synthesis, and analytical identification. The use of robust, validated analytical methods, such as the HPLC-ECD method described in the USP, is essential for ensuring that the levels of this impurity in Azithromycin drug products remain within the established regulatory limits.
While significant progress has been made in the identification and quantification of Azithromycin N-oxide, further research is warranted in several areas:
-
Comprehensive Spectroscopic Database: The generation and public dissemination of a complete and assigned ¹H and ¹³C NMR spectral database for Azithromycin N-oxide would be invaluable for the research community.
-
In-depth Toxicological Profiling: A more thorough investigation into the toxicological and pharmacological effects of Azithromycin N-oxide is needed to fully understand its potential impact on patient safety.
-
Mechanism of Toxicity: Elucidating the molecular mechanisms underlying the observed hepatotoxicity of Azithromycin N-oxide would provide a more complete risk assessment.
By continuing to build upon our understanding of Azithromycin N-oxide, the pharmaceutical industry can further ensure the quality and safety of this vital antibiotic.
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